N-(4-fluoro-3-nitrophenyl)-N'-(4-fluorophenyl)butanediamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide is a synthetic organic compound that features both fluorine and nitro functional groups These groups are known for their significant impact on the chemical properties and reactivity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Reduction: Formation of N-(4-amino-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-N’-(4-nitrophenyl)butanediamide: Similar structure but with different substitution patterns.
N-(4-chloro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-N’-(4-fluorophenyl)butanediamide is unique due to the presence of two fluorine atoms and a nitro group, which can significantly influence its chemical properties and potential applications. The combination of these functional groups can enhance its stability, reactivity, and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(4-fluorophenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4/c17-10-1-3-11(4-2-10)19-15(22)7-8-16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDNYYBXCHVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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